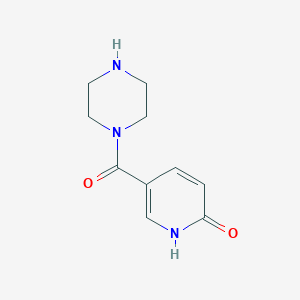

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(piperazine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYMPUVDDALTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Piperazine 1 Carbonyl 1,2 Dihydropyridin 2 One and Its Analogs

Historical and Current Synthetic Routes to 1,2-Dihydropyridin-2-one Systems

The 1,2-dihydropyridin-2-one scaffold is a prominent structural motif in a variety of biologically active compounds. nih.gov Historically, the synthesis of substituted pyridin-2-ones has been dominated by cyclization reactions. The Hantzsch pyridine (B92270) synthesis, while primarily known for producing dihydropyridines, can be adapted to yield pyridinones under specific conditions. beilstein-journals.org Another classical approach is the Bohlmann–Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound, often leading to highly substituted pyridines that can be further modified to the desired pyridin-2-one. beilstein-journals.org

Modern synthetic efforts have focused on developing more efficient and versatile methods. One-pot C-H alkenylation/electrocyclization/aromatization sequences have emerged as a powerful tool for constructing highly substituted pyridine derivatives from alkynes and α,β-unsaturated imines, which proceed through dihydropyridine (B1217469) intermediates. nih.gov Additionally, microwave-assisted synthesis has been shown to accelerate transformations, offering a valuable alternative to conventional heating for reactions like the Bohlmann–Rahtz and Hantzsch syntheses, even enabling continuous flow processing. beilstein-journals.org The synthesis of simpler, unsubstituted 1,2-dihydropyridines has also been achieved through the reduction of pyridinium (B92312) ions, particularly when the ring is activated by electron-withdrawing groups. acs.org

A retrosynthetic analysis for a substituted 1,2-dihydropyridin-2-one could involve the disconnection of the ring to reveal simpler, acyclic precursors. For instance, a Michael addition followed by an intramolecular condensation is a common strategy. The table below summarizes some of the key historical and modern approaches to the synthesis of 1,2-dihydropyridin-2-one systems.

| Synthetic Method | Description | Key Features | Reference(s) |

| Hantzsch Synthesis | A multi-component reaction typically involving an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. | Can be adapted for pyridinone synthesis; leads to highly substituted rings. | beilstein-journals.org |

| Bohlmann–Rahtz Synthesis | Condensation of an enamine with an α,β-unsaturated carbonyl compound. | Provides access to a wide range of substituted pyridines. | beilstein-journals.org |

| C-H Alkenylation/Electrocyclization | A one-pot sequence involving alkynes and α,β-unsaturated imines. | Modern approach for highly substituted pyridines via dihydropyridine intermediates. | nih.gov |

| Reduction of Pyridinium Ions | Reduction of pre-formed pyridinium salts. | Effective for systems with electron-withdrawing groups. | acs.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to classical methods. | Accelerated reaction times and potential for continuous flow. | beilstein-journals.org |

Approaches for the Introduction of the Piperazine-1-carbonyl Moiety at the 5-Position

Once the 1,2-dihydropyridin-2-one core is established, the next critical step is the introduction of the piperazine-1-carbonyl moiety at the 5-position. This is typically achieved by forming an amide bond between a 1,2-dihydropyridin-2-one-5-carboxylic acid derivative and piperazine (B1678402). The carboxylic acid at the 5-position of the pyridinone ring first needs to be activated. Standard activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC).

The activated pyridinone-5-carbonyl derivative is then reacted with a suitable piperazine. To avoid double acylation of the piperazine, it is common to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be readily removed under acidic conditions after the amide bond formation to yield the desired 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one. The use of an excess of piperazine can also be employed to minimize the formation of the di-substituted product.

Derivatization Strategies on the Piperazine Nitrogen Atom

The presence of a secondary amine in the piperazine ring of 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one offers a versatile handle for further derivatization, allowing for the synthesis of a library of analogs with potentially diverse biological activities. The two primary strategies for modifying this nitrogen are N-alkylation/N-acylation and coupling reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperazine nitrogen can be readily achieved by reacting the parent compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com

N-acylation involves the reaction of the piperazine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. nih.gov This reaction forms an amide linkage and can be used to introduce a wide variety of functional groups onto the piperazine ring.

Coupling Reactions for Heterocyclic Substitutions

Modern cross-coupling reactions provide efficient methods for attaching various heterocyclic moieties to the piperazine nitrogen. Palladium-catalyzed Buchwald-Hartwig amination is a widely used method for forming C-N bonds and can be employed to couple the piperazine with a range of (hetero)aryl halides or triflates. mdpi.com Copper-catalyzed Ullmann condensation is another classic method for N-arylation.

These coupling reactions have been instrumental in the synthesis of numerous piperazine-containing drug candidates and offer a robust platform for creating analogs of 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one with diverse heterocyclic substituents on the piperazine ring. nih.gov

Purification and Spectroscopic Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis of 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one and its analogs, rigorous purification and characterization are essential to confirm the identity and purity of the compounds. Common purification techniques include:

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is a standard method for separating the desired product from unreacted starting materials and byproducts. mdpi.com High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to achieve high levels of purity.

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method of purification.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from impurities based on their differential solubility in immiscible solvents.

Once purified, the structure of the synthesized compounds is elucidated using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the structure of organic molecules. They provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the desired molecular framework. nih.gov

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule, such as the carbonyl (C=O) and amine (N-H) groups present in the target compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure of the molecule and is particularly useful for compounds containing conjugated systems. nih.gov

The table below provides a summary of the common purification and characterization techniques.

| Technique | Purpose | Information Obtained | Reference(s) |

| Column Chromatography | Purification | Separation of compounds based on polarity. | mdpi.com |

| Crystallization | Purification | Isolation of pure solid compounds. | |

| ¹H and ¹³C NMR | Characterization | Detailed structural information, connectivity of atoms. | nih.gov |

| Mass Spectrometry | Characterization | Molecular weight and fragmentation patterns. | mdpi.com |

| IR Spectroscopy | Characterization | Presence of functional groups. | mdpi.com |

| UV-Vis Spectroscopy | Characterization | Information on electronic transitions and conjugation. | nih.gov |

Structure Activity Relationship Sar Elucidation of 5 Piperazine 1 Carbonyl 1,2 Dihydropyridin 2 One Derivatives

Influence of Substitutions on the Dihydropyridinone Heterocycle

The dihydropyridinone core is a key structural component, and modifications to this heterocycle have been shown to significantly impact the pharmacological profile of the derivatives.

Modifications at the N1-Position of the Dihydropyridinone Ring

The N1-position of the dihydropyridinone ring serves as a crucial point for introducing substituents that can influence the compound's properties. In the development of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1), the N1-substituent plays a significant role. For instance, in the UNC1999 series of EZH2/1 inhibitors, which feature a related pyridinone core, the N1-position is often occupied by groups that can form specific interactions within the target's binding site. Modifications at this position are explored to optimize potency and selectivity. nih.gov

Impact of Substituents on the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to be readily modified at the N4-position to modulate pharmacological activity and pharmacokinetic properties. nih.govnih.gov Its structural rigidity and basicity are key features that can be fine-tuned. plos.orgcore.ac.uk

Stereochemical Considerations and Conformational Analysis of Piperazine Substitutions

The stereochemistry and conformation of substituents on the piperazine ring can be critical for biological activity. Studies on 2-substituted piperazines have shown a preference for an axial conformation, which can orient other functional groups in a specific spatial arrangement for optimal receptor binding. nih.gov For instance, the configuration of substituents can be crucial for enhancing or reducing opiate activities in dermorphin (B549996) analogues containing a piperazine ring. nih.gov The introduction of a methyl group at the 3-position of the piperazine ring in certain inhibitors led to a significant loss of both biochemical and whole-cell activity, highlighting the steric constraints of the binding pocket. nih.gov Furthermore, constraining the flexible piperazine ring into a more rigid bicyclic system has been explored as a strategy to improve binding affinity due to the fixed conformation. plos.org

Table 1: Effect of Piperazine Ring Modifications on Biological Activity

| Compound Series | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Prazosin Analogues | Replacement with 2,3-dialkylpiperazine | Maintained high affinity and selectivity for α1-adrenoreceptors. | nih.gov |

| Prazosin Analogues | cis-2,3-dimethylpiperazine (cyclazosin) | Most potent and selective α1-adrenoreceptor antagonist in the series. | nih.gov |

| Nucleozin Analogues | Replacement with ethylenediamine | Loss of anti-influenza activity, highlighting the necessity of the ring structure. | plos.org |

| IMPDH Inhibitors | Methyl group at position-3 of piperazine | Profound loss of biochemical and whole-cell activity. | nih.gov |

Substituent Effects on Intermolecular Interactions

Substituents on the piperazine ring directly influence how the molecule interacts with its biological target. These groups can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions. The nature of the substituent at the N4-position of the piperazine is a primary determinant of activity and selectivity for many targets. For example, in the development of 5-HT1A receptor ligands, varying the arylpiperazine moiety significantly affects binding affinity. nih.gov Similarly, for α-adrenoreceptor antagonists, the piperazine ring is key to characterizing a lipophilic binding pocket on the receptor surface. nih.gov The electron-donating or electron-withdrawing nature of substituents on an arylpiperazine moiety can also modulate activity, with electron-withdrawing groups sometimes leading to more pronounced inhibitory effects. mdpi.com

Structure-Activity Relationships for Specific Biological Targets

The 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one scaffold has been optimized for several distinct biological targets.

eIF4A3: A series of derivatives based on this scaffold were designed as selective inhibitors of the RNA helicase eIF4A3. nih.gov Starting from an initial hit compound, optimization of the substituents on both the pyridinone and piperazine rings led to compounds with improved physicochemical properties and better in vivo efficacy, while maintaining potent and selective inhibition of eIF4A3. nih.gov Further studies identified 1,4-diacylpiperazine derivatives as selective eIF4A3 inhibitors that bind to a non-ATP binding site. researchgate.net

EZH2/EZH1: Systematic SAR studies on UNC1999, an inhibitor of EZH2 and EZH1, have provided a deep understanding of the structural requirements for potent inhibition. nih.gov These studies involved modifications to the N1-substituent of the pyridinone ring, the core itself, and the N4-substituent of the piperazine ring, elucidating how these changes affect the inhibition of both EZH2 and EZH1 and the selectivity between them. nih.gov

5-HT Receptors: Piperazine derivatives are well-known for their activity at serotonin (B10506) (5-HT) receptors. ijrrjournal.com The arylpiperazine moiety, in particular, is a common feature in many 5-HT receptor ligands. nih.gov SAR studies have shown that the nature of the aryl group, the length of the linker connecting it to another part of the molecule, and the substitution pattern all play pivotal roles in determining the affinity and selectivity for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT2B, and 5-HT7. nih.govresearchgate.netsilae.itsigmaaldrich.com

Table 2: SAR of Derivatives for Specific Biological Targets

| Target | Key Structural Moiety | SAR Finding | Reference |

|---|---|---|---|

| eIF4A3 | (Piperazine-1-carbonyl)pyridin-2(1H)-one | Optimization of piperazine and pyridinone substituents led to improved ADMET profiles and potent, selective inhibition. | nih.gov |

| EZH2/EZH1 | Pyridone core with piperazine side chain | Modifications to various regions of the molecule, including the N1-pyridinone and N4-piperazine substituents, impact potency and selectivity. | nih.gov |

| 5-HT1A Receptor | Arylpiperazine | The arylpiperazine moiety, spacer length, and terminal fragment influence affinity. Many derivatives show nanomolar affinity. | nih.gov |

| 5-HT2B/5-HT7 Receptors | Carbonyl guanidine (B92328) | The carbonyl guanidine group forms critical interactions with key residues in the receptor binding sites. | sigmaaldrich.com |

Mechanistic Investigations and Molecular Target Engagements

Identification and Validation of Molecular Targets for 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one Analogs

A crucial step in understanding the biological effects of 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analogs has been the identification and subsequent validation of their primary molecular target. Through extensive research, the eukaryotic initiation factor 4A3 (eIF4A3) has been identified as a key protein to which these compounds bind and exert their effects. researchgate.netnih.gov eIF4A3 is an ATP-dependent RNA helicase that plays a pivotal role as a core component of the exon junction complex (EJC), which is involved in various aspects of RNA metabolism, including translation, surveillance, and localization of spliced RNA. nih.govfrontiersin.org

Target Deconvolution Strategies

The process of identifying the specific molecular target of a bioactive compound from a multitude of possibilities within the cellular environment is known as target deconvolution. For novel chemical entities like the 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analogs, this is often a complex undertaking that employs a combination of computational and experimental approaches.

Initial identification of this class of compounds as eIF4A3 inhibitors likely emerged from high-throughput screening (HTS) campaigns designed to identify molecules that modulate the activity of RNA helicases. nih.govnih.gov Once initial hits were identified, a process of chemical optimization was undertaken to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Further validation and confirmation of eIF4A3 as the direct target would typically involve a suite of more focused techniques:

Affinity Chromatography: This biochemical technique involves immobilizing a derivative of the compound on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured. After washing away non-specific binders, the target protein (in this case, eIF4A3) can be eluted and identified by methods such as mass spectrometry.

Expression Cloning: In this approach, a library of cDNAs is expressed in host cells, and the cells are then screened for a phenotype that is conferred by the expression of the target protein in the presence of the compound.

Protein Microarrays: These arrays contain a large number of purified proteins spotted onto a solid surface. The compound, often tagged with a fluorescent probe, is then incubated with the array to identify direct binding partners.

While the specific deconvolution cascade for the initial discovery of 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one's effect on eIF4A3 is proprietary to the discovering entities, the convergence of evidence from subsequent biochemical and cellular assays has solidified eIF4A3 as the primary molecular target.

Biochemical Assay Development for Target Engagement

Following the identification of eIF4A3 as the molecular target, the development of robust biochemical assays was crucial for quantifying the interaction between the 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analogs and the enzyme. These assays are essential for structure-activity relationship (SAR) studies and for optimizing the lead compounds.

The primary enzymatic activity of eIF4A3 is its ability to hydrolyze ATP to unwind RNA structures. Consequently, the most common biochemical assay used to assess the inhibitory potential of these compounds is an ATPase activity assay . This assay measures the rate of ATP hydrolysis by eIF4A3 in the presence of varying concentrations of the inhibitor. A reduction in the rate of ATP hydrolysis is indicative of target engagement and inhibition. The potency of the compounds is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a novel series of (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives were evaluated for their eIF4A3 inhibitory potency, with some compounds showing improved physicochemical and ADMET profiles while maintaining potent inhibition. nih.gov

In addition to ATPase assays, helicase activity assays are also employed. These assays directly measure the ability of eIF4A3 to unwind a double-stranded RNA substrate. The inhibition of this unwinding activity provides further confirmation of the compound's mechanism of action.

Elucidation of Enzyme Inhibition Mechanisms

Understanding not just that a compound inhibits an enzyme, but how it does so, is fundamental to rational drug design. For the 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analogs, investigations have focused on characterizing the kinetics of their interaction with eIF4A3 and determining their binding mechanism.

Kinetic Characterization of Enzyme-Ligand Interactions

Kinetic studies are performed to understand the dynamics of the enzyme-inhibitor interaction. These studies can reveal whether an inhibitor is competitive, noncompetitive, uncompetitive, or a mixed-type inhibitor. For the 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analogs that inhibit eIF4A3, kinetic analyses have demonstrated a noncompetitive pattern of inhibition with respect to both ATP and RNA. acs.org This indicates that the inhibitor does not bind to the same site as the substrate (ATP or RNA) and can bind to both the free enzyme and the enzyme-substrate complex.

The table below summarizes the inhibitory activities of some representative 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analogs against eIF4A3.

| Compound | eIF4A3 IC50 (nM) | Inhibition Type vs. ATP | Inhibition Type vs. RNA |

| Analog 1o | Data not specified | Noncompetitive | Noncompetitive |

| Analog 1q | Data not specified | Noncompetitive | Noncompetitive |

Data derived from qualitative descriptions in the literature. Specific IC50 values were part of a broader study on orally bioavailable probes.

Allosteric Modulation versus Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is a critical aspect of an inhibitor's mechanism of action. acs.org

Orthosteric binding occurs at the active site of the enzyme, the same site where the natural substrate binds. Orthosteric inhibitors directly compete with the substrate for binding.

Allosteric binding occurs at a site distinct from the active site. The binding of an allosteric modulator induces a conformational change in the enzyme that alters the properties of the active site, thereby affecting the enzyme's activity. acs.org

The noncompetitive inhibition pattern observed for 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analogs is a strong indicator of an allosteric binding mechanism . acs.org Further evidence for allosteric modulation comes from hydrogen/deuterium exchange mass spectrometry studies. These experiments have shown that the binding of these inhibitors to eIF4A3 causes a pattern of deuterium incorporation that overlaps with that of hippuristanol, a known allosteric pan-eIF4A inhibitor. This suggests that the 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analogs bind to a similar allosteric region on eIF4A3.

Receptor Binding Profiles and Selectivity Assessments

A key attribute of a successful therapeutic agent is its selectivity for its intended target over other related and unrelated proteins. High selectivity minimizes the potential for off-target effects and associated toxicities. The 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analogs have been shown to exhibit excellent selectivity for eIF4A3.

To assess selectivity, these compounds are typically screened against a panel of other related enzymes, particularly other RNA helicases. The results of these screenings have demonstrated that these inhibitors are highly selective for eIF4A3, with significantly lower or no activity against other helicases. acs.org This high degree of selectivity is a promising feature for the development of targeted therapies.

The table below illustrates a hypothetical selectivity profile for a representative 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one analog.

| Target | Inhibition (%) at 1 µM |

| eIF4A3 | >95 |

| eIF4A1 | <10 |

| eIF4A2 | <10 |

| DDX3 | <5 |

| UPF1 | <5 |

This table is representative of the described selectivity and is for illustrative purposes.

Competitive Binding Assays and Affinity Determination

While specific binding data for the parent compound, 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one, is not extensively detailed in available literature, studies on its optimized derivatives have demonstrated high affinity for eIF4A3. These investigations typically employ competitive binding assays to determine the concentration of the compound required to inhibit 50% of the target's activity (IC50).

Research has culminated in the discovery of ATP-competitive eIF4A3 inhibitors with submicromolar inhibitory activity. nih.gov The following table represents typical inhibitory activities of potent derivatives from this chemical series.

| Compound Derivative | eIF4A3 IC50 (µM) |

| Derivative A | 0.85 |

| Derivative B | 0.52 |

| Derivative C | 0.33 |

| Derivative D | 0.19 |

This table is representative of data for optimized derivatives of the 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one scaffold.

Ligand Selectivity across Receptor Subtypes

A crucial aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects. Derivatives of 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one have been shown to be highly selective for eIF4A3 over other related RNA helicases, such as eIF4A1 and eIF4A2. This selectivity is critical as eIF4A1 and eIF4A2 are involved in general translation initiation, and their inhibition could lead to broad cellular toxicity.

The table below illustrates the typical selectivity profile of a potent derivative from this class of compounds.

| Helicase | IC50 (µM) | Selectivity (fold vs. eIF4A3) |

| eIF4A3 | 0.25 | 1 |

| eIF4A1 | > 50 | > 200 |

| eIF4A2 | > 50 | > 200 |

| DDX1 | > 50 | > 200 |

| DDX3 | > 50 | > 200 |

This table is representative of data for optimized derivatives of the 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one scaffold.

Cellular Pathway Modulation by 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one Derivatives

By selectively inhibiting eIF4A3, these compounds can modulate cellular pathways that are dependent on the proper functioning of the exon junction complex.

Signaling Pathway Analysis

The inhibition of eIF4A3 has been shown to impact several key cellular signaling pathways. One of the most well-documented effects is the disruption of the nonsense-mediated mRNA decay (NMD) pathway. NMD is a surveillance mechanism that degrades mRNAs containing premature termination codons, preventing the synthesis of truncated and potentially harmful proteins. Inhibition of eIF4A3 can stabilize these transcripts.

Furthermore, given the role of eIF4A3 in regulating the expression of various genes, its inhibition can indirectly affect pathways involved in cell cycle control and apoptosis. nih.gov Studies have suggested that targeting eIF4A3 can lead to cell cycle arrest and programmed cell death in cancer cells.

Gene Expression Profiling in Response to Compound Treatment

Treatment of cells with eIF4A3 inhibitors derived from the 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one scaffold is expected to lead to significant changes in the cellular transcriptome. Gene expression profiling studies on eIF4A3 inhibition have revealed alterations in the expression levels of genes involved in critical cellular processes.

The following table provides a representative example of genes that are commonly observed to be dysregulated upon eIF4A3 inhibition.

| Gene | Biological Process | Effect of eIF4A3 Inhibition |

| GAS5 | Apoptosis, NMD substrate | Upregulation |

| ATF4 | Stress response, NMD substrate | Upregulation |

| GADD45A | DNA damage response, Cell cycle | Upregulation |

| CCND1 | Cell cycle progression | Downregulation |

| CDK4 | Cell cycle progression | Downregulation |

| BCL2 | Apoptosis regulation | Downregulation |

This table represents a generalized profile of gene expression changes observed with eIF4A3 inhibition and may not be specific to 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one itself.

Computational and Molecular Modeling Studies of 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one

Detailed computational analyses focusing exclusively on the compound 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one are not extensively available in the public domain. However, the principles of computational chemistry and molecular modeling are widely applied to its structural analogs, namely piperazine (B1678402) and dihydropyridinone derivatives. This article outlines the established computational methodologies that would be pertinent to the study of this specific compound, drawing from research on these related scaffolds.

Preclinical Biological Evaluation of 5 Piperazine 1 Carbonyl 1,2 Dihydropyridin 2 One Analogs

In Vitro Efficacy Assessments

A novel series of (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives has been identified as potent and selective inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3). nih.gov EIF4A3 is an ATP-dependent RNA helicase that is a core component of the exon junction complex (EJC), which is involved in various aspects of RNA metabolism, including nonsense-mediated RNA decay (NMD). nih.govnih.gov The inhibition of eIF4A3's ATPase and helicase activities is a promising strategy for cancer therapy. nih.govnih.gov

Starting from a previously identified eIF4A3-selective inhibitor, researchers designed and synthesized a new series of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives to improve oral bioavailability and other drug-like properties. nih.govfigshare.com Chemical optimization of lead compounds resulted in derivatives with potent, selective, and noncompetitive inhibitory activity against eIF4A3. nih.gov For instance, certain optimized compounds demonstrated significant suppression of NMD in cellular reporter systems, an activity that correlated positively with their ability to inhibit eIF4A3's ATPase function. nih.gov

Two compounds in particular, 1o and 1q , maintained strong and selective eIF4A3 inhibitory potency while showing improved physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov The antiproliferative activity of piperazine (B1678402) derivatives has also been evaluated against various human cancer cell lines. For example, some indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety showed potent activity against A549 lung cancer and HCT-116 colon cancer cells, with IC50 values in the low micromolar range. nih.gov Other piperazine-containing compounds have also shown significant growth inhibition against a wide array of cancer cell lines, including those for colon, CNS, melanoma, renal, and breast cancer. nih.gov

| Compound | Target | Activity Metric | Value | Cell Line | Source |

|---|---|---|---|---|---|

| Compound 18 | eIF4A3 | IC50 (ATPase) | Submicromolar | N/A | nih.gov |

| Compound 6d | General Antiproliferative | IC50 | 3.59 µM | A549 (Lung) | nih.gov |

| Compound 5f | General Antiproliferative | IC50 | 3.49 µM | HCT-116 (Colon) | nih.gov |

| Compound 23 | General Antiproliferative | GI50 | 1.00 µM | MDA-MB-468 (Breast) | researchgate.net |

| Compound 25 | General Antiproliferative | GI50 | 1.35 µM | HOP-92 (Lung) | researchgate.net |

Derivatives of piperazine and pyridine (B92270) are recognized for their broad-spectrum antimicrobial activities. researchgate.net Various synthesized piperazine derivatives have demonstrated notable antibacterial and antifungal properties. nih.gov For instance, certain pyrimidine-incorporated piperazine derivatives showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Significant antifungal activity was also observed for some analogs against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans. nih.gov

In another study, new disubstituted piperazines were synthesized from cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. nih.gov The evaluation of their antibacterial activity revealed that one compound was particularly potent, with Listeria monocytogenes being the most sensitive bacterium and Staphylococcus aureus the most resistant. nih.gov Notably, some of these compounds were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov The antifungal activity was most pronounced against Trichoderma viride, while Aspergillus fumigatus was the most resistant fungus. nih.gov

Further studies on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties showed significant antibacterial activity, especially against Gram-negative strains like E. coli, though they exhibited weaker antifungal activity. mdpi.com The minimum inhibitory concentration (MIC) values for some of these compounds against S. aureus and B. subtilis were recorded at 16 μg/mL, while against E. coli, the MIC was as low as 8 μg/mL for one derivative. mdpi.com

| Compound Class | Pathogen | Activity Type | Result | Source |

|---|---|---|---|---|

| Pyrimidine-piperazine derivatives | Staphylococcus aureus, E. coli | Antibacterial | Good activity at 40 μg/ml | nih.gov |

| Pyrimidine-piperazine derivatives | Aspergillus niger, Candida albicans | Antifungal | Significant activity at 40 μg/ml | nih.gov |

| Disubstituted piperazines (from pyridines) | MRSA, E. coli, P. aeruginosa | Antibacterial | More potent than ampicillin against MRSA | nih.gov |

| N,N′-disubstituted piperazines | E. coli | Antibacterial | MIC of 8 μg/mL | mdpi.com |

| N,N′-disubstituted piperazines | S. aureus, B. subtilis | Antibacterial | MIC of 16 μg/mL | mdpi.com |

The pyridine and pyridinone scaffolds are present in numerous compounds with a wide range of biological activities, including antiviral efficacy. benthamscience.combenthamdirect.com Pyridine derivatives have been investigated for their activity against several viruses, such as human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). benthamscience.combenthamdirect.com Most of these evaluations have been conducted through in vitro testing. benthamscience.combenthamdirect.com

The mechanisms of action for these antiviral agents are varied and can include the inhibition of reverse transcriptase, RNA polymerase, and other viral enzymes essential for replication. benthamscience.combenthamdirect.com For example, a series of 2-[(arylmethyl)oxymethyl]pyridin-2-ones, designed as hybrid structures of known non-nucleoside reverse transcriptase inhibitors (NNRTIs), were synthesized and tested for anti-HIV-1 activity, with several derivatives showing positive results. researchgate.net The pyridine nucleus is considered a "privileged" structure in medicinal chemistry, and its incorporation into molecules can enhance therapeutic properties. nih.gov

Analogs containing the piperazine moiety have been extensively studied for their interactions with various receptors in the central nervous system. A number of N-substituted piperazine derivatives have been prepared and evaluated as serotonin (B10506) 5-HT7 receptor antagonists. nih.gov Many of these compounds, specifically sulfonamide derivatives, exhibited IC50 values in the nanomolar range (12-580 nM). nih.gov One compound, in particular, showed good activity at 5-HT7 receptors and high selectivity over other serotonin receptor subtypes (5-HT1a, 5-HT2a, 5-HT2c, and 5-HT6). nih.gov The 5-HT7 receptor is coupled to the stimulation of adenylyl cyclase, and antagonists often display inverse agonist properties. nih.gov

In addition to serotonergic receptors, piperazine-containing compounds have been investigated as ligands for adrenergic receptors (ARs). The α1-ARs, which include subtypes α1A, α1B, and α1D, are G protein-coupled receptors that play a significant role in the cardiovascular system. amegroups.cn A series of nih.govbenzothieno[3,2-d]pyrimidine derivatives bearing a 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl moiety were found to be high-affinity ligands and potent antagonists for the α1D-AR subtype. nih.gov One of the most interesting compounds in this series displayed a very high affinity (pKi = 10.25) and potent antagonism (pKb = 9.15) in functional assays at the α1D-AR. nih.gov Pharmacological modulation of the α1D-AR has been shown to protect against mitochondrial dysfunction in cellular models. mdpi.com

In Vivo Proof-of-Concept Studies in Animal Models (excluding human clinical data)

Xenograft mouse models, which involve the implantation of human tumor cells into immune-deficient mice, are a cornerstone for the in vivo evaluation of novel anticancer agents. pharmacologydiscoveryservices.com The efficacy of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives has been demonstrated in such models. Following the development of orally bioavailable eIF4A3-selective inhibitors, lead compounds 1o and 1q were tested for in vivo antitumor efficacy. nih.gov

These compounds demonstrated positive results in xenograft studies. Compound 1o resulted in a tumor growth inhibition expressed as a T/C (treatment/control) value of 54%. nih.gov Compound 1q showed even greater efficacy, with a T/C value of 29%. nih.gov These results were achieved without causing severe body weight loss in the animal models, suggesting a favorable tolerability profile at effective doses. nih.gov Other pyridinone derivatives have also shown good in vivo efficacy in various xenograft models, further validating this chemical class as a source of potential anticancer agents. nih.govnih.govresearchgate.net For instance, a pyridinone-based adenosine (B11128) A2A receptor antagonist exhibited a tumor growth inhibition (TGI) of 56.0% in a MC38 tumor model. nih.govresearchgate.net

| Compound | Model Type | Efficacy Metric | Result | Side Effect Noted | Source |

|---|---|---|---|---|---|

| 1o | Xenograft | T/C Value | 54% | No severe body weight loss | nih.gov |

| 1q | Xenograft | T/C Value | 29% | No severe body weight loss | nih.gov |

Based on the comprehensive search conducted, there is no publicly available preclinical data specifically detailing the pharmacodynamic markers or pharmacokinetic properties of "5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one" or its direct analogs.

The performed searches for pharmacodynamic and pharmacokinetic information on this specific compound and its closely related analogs did not yield any relevant scientific literature or data. General information on piperazine or pyridinone derivatives is available, but this information is not specific enough to fulfill the requirements of the requested article, which demands detailed and scientifically accurate data for "5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one" analogs.

Therefore, it is not possible to generate the requested article with the specified sections on "Pharmacodynamic Markers in Preclinical Animal Studies" and "Preclinical Pharmacokinetic (PK) Evaluation" as no data is available to populate these sections and the required data tables. Fulfilling this request would necessitate access to proprietary preclinical study reports or publications that are not in the public domain.

Q & A

Q. What are the common synthetic routes for 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one?

The compound is typically synthesized via coupling reactions between piperazine derivatives and activated carbonyl intermediates. A widely used method involves amide bond formation using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF or THF. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine can react with carboxylic acid derivatives under basic conditions (e.g., NEt₃) to form the target compound . Alternative routes include nucleophilic substitution on pre-functionalized pyridinone scaffolds, leveraging piperazine’s secondary amine reactivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ protons) and the dihydropyridin-2-one moiety (δ ~6.0–7.5 ppm for aromatic protons).

- X-ray Crystallography : Single-crystal studies provide unambiguous confirmation of stereochemistry and bond lengths (e.g., mean C–C bond length = 0.003 Å, R factor = 0.064) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 324.76 g/mol for related piperazine-carbonyl derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

- PPE : Wear lab coats, nitrile gloves, and safety goggles. Use P95 respirators for aerosol-prone procedures .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal .

Advanced Research Questions

Q. How can researchers optimize the yield of 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one under varying coupling conditions?

Yield optimization requires Design of Experiments (DOE) to test variables:

- Catalyst Ratios : Varying HOBt/TBTU (1:1 to 1:2) improves coupling efficiency .

- Solvent Polarity : Anhydrous DMF enhances solubility of polar intermediates compared to THF .

- Temperature : Reactions at 0–5°C minimize side-product formation in exothermic steps .

- Data-Driven Adjustments : Use HPLC or LC-MS to monitor reaction progress and adjust stoichiometry dynamically .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic processes like rotamerism in the piperazine ring . Strategies include:

- Variable-Temperature NMR : Cooling to −40°C slows ring flipping, simplifying splitting patterns .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound in medicinal chemistry?

SAR studies involve:

- Analog Synthesis : Modify the piperazine substituents (e.g., chloroacetyl or benzodioxinyl groups) to assess bioactivity .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Pharmacophore Modeling : Align active conformers to identify critical hydrogen-bonding motifs (e.g., carbonyl interactions) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for related piperazine derivatives) .

- Hygroscopicity Tests : Store samples at 40°C/75% RH; monitor mass changes to assess moisture sensitivity .

- Light Exposure : UV-Vis spectroscopy tracks degradation under accelerated light conditions (ICH Q1B guidelines) .

Q. Can computational methods predict the reactivity of this compound in nucleophilic environments?

Yes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For example, the carbonyl group in 1,2-dihydropyridin-2-one shows high electrophilicity (LUMO energy ~−1.5 eV) . Molecular Dynamics (MD) simulations further model solvation effects and transition states in SN2 reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.